5-Chloro-3-fluoro-2-iodoaniline
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Overview
Description
5-Chloro-3-fluoro-2-iodoaniline: is an organic compound with the molecular formula C6H4ClFIN It is a halogenated aniline derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-fluoro-2-iodoaniline typically involves multi-step reactions starting from readily available precursors One common method includes the halogenation of aniline derivativesChlorination and fluorination can be carried out using appropriate halogenating agents such as chlorine gas or fluorine-containing reagents .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, solvent choice, and the use of catalysts to facilitate the halogenation process. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-fluoro-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (Cl, F, I) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amino group (-NH2) can be oxidized to form nitro compounds or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine or sulfuric acid.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Major Products:
Substituted Anilines: Formed through substitution reactions.
Nitroanilines: Formed through oxidation.
Amines: Formed through reduction.
Scientific Research Applications
Chemistry: 5-Chloro-3-fluoro-2-iodoaniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used to develop new drugs with antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-2-iodoaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
5-Fluoro-2-iodoaniline: Similar structure but lacks the chlorine atom.
5-Chloro-2-iodoaniline: Similar structure but lacks the fluorine atom.
3-Fluoro-2-iodoaniline: Similar structure but lacks the chlorine atom
Uniqueness: 5-Chloro-3-fluoro-2-iodoaniline is unique due to the presence of all three halogen atoms (Cl, F, I) on the benzene ring. This unique combination of halogens can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-3-fluoro-2-iodoaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOBMARTAZKRPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)I)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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